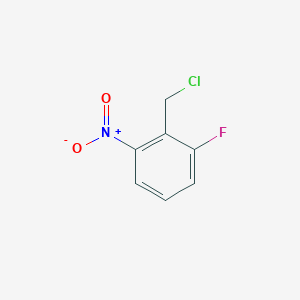

2-(Chloromethyl)-1-fluoro-3-nitrobenzene

Description

2-(Chloromethyl)-1-fluoro-3-nitrobenzene (C₆H₃ClFNO₂) is a halogenated nitroaromatic compound characterized by a benzene ring substituted with a chloromethyl (–CH₂Cl), fluoro (–F), and nitro (–NO₂) group. Key synonyms include 2-chloro-1-fluoro-3-nitro-benzene and EINECS 244-365-6 . Its molecular structure combines electron-withdrawing (nitro, fluoro) and moderately polar (chloromethyl) substituents, influencing its reactivity and applications in pharmaceuticals, agrochemicals, and fine chemical synthesis.

Properties

IUPAC Name |

2-(chloromethyl)-1-fluoro-3-nitrobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClFNO2/c8-4-5-6(9)2-1-3-7(5)10(11)12/h1-3H,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXODLYOXYNJMBZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)CCl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1. Substituent Effects on Reactivity and Electronic Properties

a. 1-Chloro-2-methyl-3-nitrobenzene (C₇H₆ClNO₂)

- Structure: Chloro (–Cl), methyl (–CH₃), and nitro (–NO₂) substituents.

- Crystal Packing : The nitro group is twisted 38.81° from the benzene plane, reducing resonance stabilization .

- Reactivity : Methyl groups are electron-donating, opposing the electron-withdrawing nitro and chloro groups. This balance affects electrophilic substitution patterns.

- Applications : Intermediate in bronchodilator synthesis (e.g., vasicine) and industrial chemicals .

- Toxicity : Toxic to D. magna and T. pyriformis, indicating environmental risks .

b. 2-(Bromomethyl)-1-fluoro-3-nitrobenzene (C₆H₃BrFNO₂)

- Structure : Bromomethyl (–CH₂Br) replaces chloromethyl.

- Reactivity : Bromine’s higher leaving-group aptitude (vs. chlorine) enhances nucleophilic substitution efficiency.

- Molecular Weight : Higher (229.0 g/mol) due to bromine, affecting solubility and crystallization .

c. 4-Chloro-1-nitro-2-(trifluoromethyl)benzene (C₇H₃ClF₃NO₂)

- Structure : Trifluoromethyl (–CF₃) instead of chloromethyl.

- Electronic Effects : –CF₃ is strongly electron-withdrawing, deactivating the ring more than –CH₂Cl. Directs electrophilic attacks to meta/para positions.

- Applications : Likely used in fluorinated drug synthesis .

d. 1-Bromo-3-fluoro-2-methoxy-4-nitrobenzene (C₇H₄BrFNO₃)

- Structure: Methoxy (–OCH₃), bromo (–Br), fluoro (–F), and nitro (–NO₂) groups.

- Electronic Balance : Methoxy (electron-donating) and nitro (electron-withdrawing) create competing electronic effects.

- Applications: Potential use in specialty polymers or dyes .

2.2. Physical and Chemical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.